molecular formula C13H25NO4 B6148087 tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1219002-13-7

tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B6148087
CAS RN: 1219002-13-7
M. Wt: 259.3
InChI Key:
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Description

Tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as tert-butyl oxazolidine-3-carboxylate (TBOC), is a synthetic compound that has been used in various scientific research applications. TBOC has been investigated for its potential to act as a biochemical and physiological modulator, as well as its ability to catalyze various reactions in the laboratory. TBOC is a versatile compound that has been used in many different scientific experiments and has been found to have a wide range of applications.

Scientific Research Applications

TBOC has been used in a variety of scientific research applications, including in the study of biochemical and physiological processes. TBOC has been used in studies of enzyme catalysis, metabolic pathways, and cellular signaling. TBOC has also been used in studies of drug metabolism, drug delivery, and drug action. TBOC has been used as a substrate for various enzymes and as a modulator of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of TBOC is not fully understood. However, it is believed that TBOC acts as an allosteric modulator of various enzymes and biochemical pathways. TBOC is believed to bind to the active site of an enzyme and change its conformation, resulting in altered enzyme activity. TBOC is also believed to act as a substrate for certain enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
TBOC has been found to have a wide range of biochemical and physiological effects. In particular, TBOC has been found to modulate the activity of various enzymes and biochemical pathways. TBOC has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, as well as to activate certain metabolic pathways. TBOC has also been found to have an effect on the expression of certain genes, as well as on the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using TBOC in laboratory experiments is its versatility. TBOC can be used as a substrate for various enzymes and as a modulator of various biochemical and physiological processes. TBOC is also relatively easy to synthesize and is stable at room temperature. The main limitation of using TBOC in laboratory experiments is its low solubility in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving TBOC. One potential area of research is to further explore the mechanism of action of TBOC and to better understand its effects on biochemical and physiological processes. Another potential area of research is to explore the potential applications of TBOC in drug delivery and drug action. Additionally, further research could be conducted to explore the potential of TBOC as a therapeutic agent. Finally, further research could be conducted to explore the potential of TBOC as a tool for chemical synthesis.

Synthesis Methods

TBOC is synthesized through a reaction between tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate alcohol and oxazolidine-3-carboxylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through an esterification mechanism. The reaction is exothermic and proceeds to completion in a few hours. The product is isolated by distillation and is a colorless liquid with a boiling point of about 130°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves the reaction of tert-butyl (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with 3-hydroxypropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate", "3-hydroxypropylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add tert-butyl (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate to a reaction flask", "Add 3-hydroxypropylamine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1219002-13-7

Product Name

tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C13H25NO4

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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